molecular formula C8H18N2O2 B3013258 Methyl 3-(dimethylamino)-2-methyl-2-(methylamino)propanoate CAS No. 1247638-96-5

Methyl 3-(dimethylamino)-2-methyl-2-(methylamino)propanoate

Cat. No.: B3013258
CAS No.: 1247638-96-5
M. Wt: 174.244
InChI Key: IIUHBVRIFDMBQV-UHFFFAOYSA-N
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Description

Methyl 3-(dimethylamino)-2-methyl-2-(methylamino)propanoate is an organic compound with the molecular formula C8H18N2O2 It is a derivative of propanoic acid and contains both dimethylamino and methylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(dimethylamino)-2-methyl-2-(methylamino)propanoate can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl 3-(dimethylamino)propionate with methylamine in the presence of a suitable catalyst. The reaction typically occurs at elevated temperatures and may require the use of solvents to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient and consistent output. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(dimethylamino)-2-methyl-2-(methylamino)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Methyl 3-(dimethylamino)-2-methyl-2-(methylamino)propanoate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-(dimethylamino)-2-methyl-2-(methylamino)propanoate involves its interaction with molecular targets and pathways within a system. The compound’s functional groups allow it to engage in various chemical reactions, influencing its behavior and effects. For example, the dimethylamino and methylamino groups can interact with enzymes or receptors, modulating their activity and leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(dimethylamino)propionate: A related compound with similar structural features but lacking the additional methylamino group.

    Methyl 3-(diethylamino)propionate: Contains diethylamino groups instead of dimethylamino groups, leading to different chemical properties.

    Methyl 3-(dimethylamino)benzoate: A benzoate derivative with a dimethylamino group, used in different applications.

Uniqueness

Methyl 3-(dimethylamino)-2-methyl-2-(methylamino)propanoate is unique due to the presence of both dimethylamino and methylamino groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

methyl 3-(dimethylamino)-2-methyl-2-(methylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-8(9-2,6-10(3)4)7(11)12-5/h9H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUHBVRIFDMBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)(C(=O)OC)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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